molecular formula C9H7F3O B1320817 2-(3-(Trifluoromethyl)phenyl)acetaldehyde CAS No. 21172-31-6

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Cat. No. B1320817
CAS RN: 21172-31-6
M. Wt: 188.15 g/mol
InChI Key: LFHOLZIJDWJFKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic aldehydes with other reagents. For instance, the reaction of aromatic aldehydes with ketene acetal in the presence of zinc bromide affords methyl 2-(phenyltrifluoroacetylamino)-3-trimethylsiloxy-alkanoates, which upon further reaction can yield different products . Additionally, the synthesis of 2,4,6-tris(trifluoromethyl)phenyllithium followed by its reaction with acetaldehyde produces corresponding alcohols, which can be further oxidized to yield acetophenones .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of adducts formed by trimeric perfluoro-ortho-phenylene mercury with acetaldehyde has been characterized, revealing the coordination of the organic carbonyl to mercury centers . The crystal structure of a polymerization catalyst of acetaldehyde, dimethylaluminum N-phenylbenzimidate dimer, has also been determined, providing insights into the stereochemistry of such compounds .

Chemical Reactions Analysis

The chemical reactions involving acetaldehyde and related compounds are diverse. Acetaldehyde can undergo complexation with Lewis acids, as shown by its interaction with trimeric perfluoro-ortho-phenylene mercury . It also serves as a precursor to various molecules, such as in the synthesis of 2,3-butanedione in interstellar analog ices . Furthermore, acetaldehyde derivatives can be used as reagents for the protection of carboxylic acids, which can be converted into different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetaldehyde and its derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can impart unique properties due to its electronegativity and size. For instance, the synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals from 1,1-dimethoxyacetone and polyfluorinated carboxylic acid esters involves a Claisen type condensation, indicating the reactivity of such compounds . The polymerization catalyst of acetaldehyde, dimethylaluminum N-phenylbenzimidate dimer, demonstrates the potential for creating stereospecific polymers .

Scientific Research Applications

Organocatalytic Acetalization

In the realm of synthetic organic chemistry, "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" has been studied for its role in organocatalytic acetalization. Kotke and Schreiner (2006) demonstrated an acid-free, organocatalytic acetalization of aldehydes and ketones using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method allows for the conversion of acid-labile and unsaturated aldehydes into their acetals under mild conditions, showcasing the versatility of trifluoromethylated compounds in facilitating neutral, double hydrogen bonding catalysis with high efficiency and practicality (Kotke & Schreiner, 2006).

Lewis Acid Catalysis

King, Tsunoda, and Gabbaï (2002) explored the complexation capabilities of trifluoromethylated phenyl compounds through the study of trimeric perfluoro-ortho-phenylene mercury's interaction with various organic carbonyls. This research highlighted the potential of trifluoromethylated phenyl compounds in developing new tridentate Lewis acids for complexation and catalysis applications, broadening the scope of their use in organic synthesis (King, Tsunoda, & Gabbaï, 2002).

Catalytic Applications in Synthesis

The synthesis of benzofurans, an important structural motif in many natural products and pharmaceuticals, has been achieved using "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" derivatives. Nakamura, Mizushima, and Yamamoto (2005) reported a platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals, leading to 3-(alpha-alkoxyalkyl)benzofurans. This research opens avenues for the use of trifluoromethylated compounds in the synthesis of complex organic molecules (Nakamura, Mizushima, & Yamamoto, 2005).

Green Chemistry and Catalysis

In the field of green chemistry, Yadav and Gawade (2013) developed a novel superacidic sulfated zirconia catalyst by combustion synthesis for the isomerization of styrene oxide to 2-phenyl acetaldehyde. This process exemplifies the application of trifluoromethylated compounds in environmentally friendly catalysis, offering a robust, recyclable catalyst that performs under mild conditions with high selectivity and atom economy (Yadav & Gawade, 2013).

Safety and Hazards

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHOLZIJDWJFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611597
Record name [3-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

CAS RN

21172-31-6
Record name [3-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)phenyl]acetaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethyl)phenethyl alcohol (2.00 g) in chloroform (50.0 mL), Dess-Martin periodinane (4.70 g) was added under cooling with ice. After being brought to room temperature, the reaction mixture was stirred for an hour. Subsequently, a saturated aqueous solution of sodium hydrogencarbonate (25.0 mL) and a saturated aqueous solution of sodium thiosulfate (25.0 mL) were added and the mixture was vigorously stirred for an hour. After phase separation, the organic layer was dried over anhydrous magnesium sulfate, the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-85:15) to give the titled compound as a pale yellow oil (1.19 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

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